BC-23

Description

Structure

3D Structure

Properties

IUPAC Name |

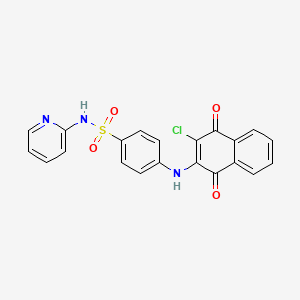

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPKNPKHGNUFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978860 | |

| Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-15-3 | |

| Record name | NSC45382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, purification, and characterization based on established chemical principles and analogous reactions. Furthermore, potential biological activities and relevant signaling pathways are discussed, drawing parallels from structurally related naphthoquinone and sulfonamide compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction

The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide integrates two key pharmacophores: a chloro-1,4-naphthoquinone moiety and a pyridinyl-benzenesulfonamide scaffold. Naphthoquinones are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular electron transport. The benzenesulfonamide group is a well-established feature in a multitude of approved drugs, exhibiting activities such as antibacterial, diuretic, and anticancer effects. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions.

This guide provides a hypothetical, yet plausible, framework for the synthesis and evaluation of this compound, intended to stimulate further research and development.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be predicted.

| Property | Predicted Value | Source |

| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | PubChem |

| Molecular Formula | C21H14ClN3O4S | PubChem |

| Molecular Weight | 439.9 g/mol | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | PubChem |

| InChI Key | QRPKNPKHGNUFGK-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| Predicted LogP | 3.8 | PubChem |

Proposed Synthesis and Experimental Protocols

The synthesis of the target compound can be envisioned as a two-step process, beginning with the synthesis of the key intermediate, 4-amino-N-(2-pyridinyl)benzenesulfonamide, followed by its reaction with 2,3-dichloro-1,4-naphthoquinone.

Proposed Synthetic Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a novel chemical entity with limited publicly available data. The following technical guide presents a hypothesized mechanism of action based on the well-documented biological activities of its core structural motifs: the 1,4-naphthoquinone and the N-pyridinylbenzenesulfonamide moieties. The proposed mechanisms are inferred from studies on structurally related compounds and should be validated through direct experimental investigation of the compound .

Executive Summary

The chemical structure of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide suggests a multi-target mechanism of action as an anticancer agent. The 1,4-naphthoquinone core is a known pro-oxidant, likely inducing cancer cell death through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The N-(2-pyridinyl)benzenesulfonamide moiety is characteristic of compounds that can induce cell cycle arrest and may also contribute to the overall cytotoxicity. This document outlines the probable signaling pathways and cellular effects of this compound, supported by data from analogous structures.

Hypothesized Mechanism of Action

The anticancer activity of this compound is likely a synergistic effect of its two main pharmacophores.

2.1. 1,4-Naphthoquinone-Mediated Apoptosis

The 1,4-naphthoquinone scaffold is a key feature of many natural and synthetic anticancer compounds. Its cytotoxicity is primarily attributed to its ability to undergo redox cycling, leading to the production of ROS.[1][2] This process can induce oxidative stress, damage cellular macromolecules like DNA, and trigger programmed cell death, or apoptosis.

Several studies on 1,4-naphthoquinone derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines through ROS-dependent mechanisms.[1][3][4][5][6] The generated ROS can modulate several key signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of pro-apoptotic kinases such as p38 and JNK, and downregulation of the pro-survival kinase ERK.[1][3][4][5]

-

Akt/STAT3 Pathway: Inhibition of the pro-survival Akt and STAT3 signaling pathways.[1][3][4][5]

-

Mitochondrial Apoptosis Pathway: Regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and activation of caspases.[1]

Figure 1: Hypothesized ROS-mediated apoptotic pathway.

2.2. Sulfonamide-Mediated Cell Cycle Arrest

Sulfonamide derivatives are a well-established class of therapeutic agents with diverse biological activities, including anticancer effects.[7][8][9] A common mechanism of action for anticancer sulfonamides is the induction of cell cycle arrest, often at the G1/S or G2/M checkpoints.[10][11][12][13] This disruption of the cell cycle prevents cancer cells from proliferating.

The mechanism of cell cycle arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p21 and p27.[11][12] Some sulfonamides have also been shown to interfere with microtubule assembly, leading to mitotic arrest.[7][8]

Figure 2: Proposed mechanism of sulfonamide-induced cell cycle arrest.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various 1,4-naphthoquinone and sulfonamide derivatives against several human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 1,4-Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| m-acetylphenylamino-1,4-naphthoquinone | HepG2 | 4.758 | [14] |

| m-acetylphenylamino-1,4-naphthoquinone | HuCCA-1 | 2.364 | [14] |

| m-acetylphenylamino-1,4-naphthoquinone | A549 | 12.279 | [14] |

| p-acetylphenylamino-1,4-naphthoquinone | MOLT-3 | 2.118 | [14] |

| Compound 36 (opened chain sulfonamide analog) | HepG2 | Potent | [15] |

| Compound 42 (opened chain sulfonamide analog) | HepG2 | Potent | [15] |

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µmol/L) | Reference |

| Compound 2 (n-octyl chain metformin derivative) | MCF-7 | 114.0 | [10] |

| Compound 6e (2,3-dichlorophenyl thiouracil-5-sulfonamide) | Multiple | Most Active | [11] |

| PI-083 | MCF-7 | 12.47 (ChT-L) | [16] |

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a series of in vitro experiments are recommended. The following protocols are based on standard methodologies used for the evaluation of anticancer compounds.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

-

Treat cancer cells with the compound at its IC50 concentration for different time points.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of the compound on the cell cycle distribution.

-

Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Harvest the cells, fix them in cold ethanol, and store them at -20°C.

-

Wash the cells with PBS and treat them with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

4.4. Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the signaling pathways of apoptosis and cell cycle regulation.

-

Treat cancer cells with the compound and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, Akt, STAT3, CDKs, p21, p27).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Figure 3: General experimental workflow for mechanistic studies.

Conclusion

References

- 1. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Sulfonamides and sulfonylated derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamides and sulfonylated derivatives as anticancer agents -ORCA [orca.cardiff.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of novel naphthoquinone-4-aminobenzensulfonamide/carboxamide derivatives as proteasome inhibitors PMID: 33039723 | MCE [medchemexpress.cn]

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" properties

An In-depth Technical Guide on the Physicochemical and Potential Biological Properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and potential biological activities of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide . Due to the limited direct experimental data on this specific molecule, this guide extrapolates potential biological activities and experimental protocols from studies on structurally related compounds, namely 1,4-naphthoquinone and sulfonamide derivatives.

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized below. This data is crucial for understanding its behavior in biological systems and for designing experimental studies.

| Property | Value | Source |

| Molecular Formula | C21H14ClN3O4S | PubChem[1] |

| Molecular Weight | 439.9 g/mol | PubChem[1] |

| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | PubChem[1] |

| InChI | InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | PubChem[1] |

| InChIKey | QRPKNPKHGNUFGK-UHFFFAOYSA-N | PubChem[1] |

Potential Biological Activities and Signaling Pathways

Based on the core structures of 1,4-naphthoquinone and N-(2-pyridinyl)benzenesulfonamide, the target compound is predicted to exhibit a range of biological activities, primarily centered around anticancer and antimicrobial effects.

Anticancer Activity

The 1,4-naphthoquinone moiety is a well-established pharmacophore in anticancer drug discovery. Its derivatives are known to induce cytotoxicity in cancer cells through various mechanisms.

-

Induction of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cellular antioxidant capacity, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.

-

Modulation of Signaling Pathways: Naphthoquinone derivatives have been shown to affect key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK, PI3K/Akt, and STAT3 pathways.

-

Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival, including protein tyrosine phosphatases.

The sulfonamide group can also contribute to the anticancer profile by inhibiting carbonic anhydrases, which are involved in tumor metabolism and pH regulation.

References

In-Depth Technical Guide: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

CAS Number: 6298-15-3

Synonyms: NSC-45382, S3I-201, NSC 74859

Introduction

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its National Cancer Institute designation NSC 74859 and as the STAT3 inhibitor S3I-201, is a small molecule that has garnered significant interest in the field of oncology and drug discovery.[1][2][3][4][5][6][7][8][9][10] This compound has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cellular processes that are often dysregulated in cancer.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 6298-15-3 | PubChem |

| Molecular Formula | C21H14ClN3O4S | PubChem |

| Molecular Weight | 439.9 g/mol | PubChem |

| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | PubChem |

| InChI | InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | PubChem |

| InChIKey | QRPKNPKHGNUFGK-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | PubChem |

| Solubility | Soluble to 100 mM in DMSO |

Biological Activity and Mechanism of Action

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a potent and selective inhibitor of STAT3.[1][4][5][6] STAT3 is a transcription factor that plays a crucial role in tumor progression and is often found to be constitutively activated in a wide variety of human cancers, including breast, gastric, brain, and lung cancers.[2]

The primary mechanism of action of this compound is the inhibition of STAT3 dimerization and its subsequent DNA-binding activity.[1][3][5][7] By binding to the SH2 domain of STAT3, the inhibitor prevents the formation of STAT3-STAT3 homodimers, which is a critical step for its nuclear translocation and transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[2][3][7] Specifically, it has been shown to inhibit the expression of STAT3-regulated genes such as cyclin D1, Bcl-xL, and survivin.[3][5]

While initially believed to be a non-covalent inhibitor, further studies have suggested that S3I-201 can act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other intracellular proteins.[2][8][9]

Quantitative Biological Data

The inhibitory activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide has been quantified in various assays and cell lines.

| Assay Type | Target | Cell Line/System | IC50 | Source |

| STAT3 DNA-binding activity (cell-free) | STAT3-STAT3 | - | 86 ± 33 µM | [3][4][6] |

| STAT1 DNA-binding activity (cell-free) | STAT1-STAT1 | - | >300 µM | [4] |

| STAT5 DNA-binding activity (cell-free) | STAT5 | - | 166 ± 17 µM | [4] |

| v-Src activation of STAT3 | STAT3 | - | 800 nM | [11] |

| EGF stimulation of STAT3 phosphorylation | p-STAT3 | - | 1.3 µM | [11] |

| Cell Growth Inhibition | - | MDA-MB-435 (Breast Carcinoma) | ~100 µM | [4] |

| Cell Growth Inhibition | - | MDA-MB-453 (Breast Carcinoma) | ~100 µM | [4] |

| Cell Growth Inhibition | - | MDA-MB-231 (Breast Carcinoma) | ~100 µM | [4] |

| Cell Growth Inhibition | - | Huh-7 (Hepatocellular Carcinoma) | 100 µM | [4] |

| Cell Growth Inhibition | - | SNU-398 (Hepatocellular Carcinoma) | 150 µM | [4] |

| Cell Growth Inhibition | - | SNU-475 (Hepatocellular Carcinoma) | 15 µM | [4] |

| Cell Growth Inhibition | - | SNU-182 (Hepatocellular Carcinoma) | 200 µM | [4] |

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (S3I-201).

Caption: STAT3 signaling pathway and the inhibitory point of S3I-201.

Experimental Protocols

Synthesis of a Fluorescently Labeled S3I-201 Analog

-

Reaction with propargyl bromide in the presence of cesium carbonate in DMF.

-

Subsequent reaction with 2-Chloro-2-oxoethyl 4-methylbenzenesulfonate or tosylglycine in the presence of sodium carbonate in THF.[2][9]

In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the inhibitory effect of the compound on the DNA-binding activity of STAT3.

-

Nuclear Extract Preparation: Nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH 3T3/v-Src, MDA-MB-231) are prepared.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific binding site is end-labeled with [γ-32P]ATP.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence of varying concentrations of the inhibitor (S3I-201) or DMSO as a control.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film to visualize the protein-DNA complexes. A reduction in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition.[3]

Cell Viability Assay (MTT Assay)

This assay measures the effect of the compound on cell proliferation and viability.

-

Cell Seeding: Cells (e.g., HepG2, Huh-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of S3I-201 or DMSO for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 590 nm) using a microplate reader. The results are used to calculate the IC50 value of the compound.[1]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of the compound in a living organism.

-

Tumor Cell Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nu/nu mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are treated with S3I-201 (e.g., 5 mg/kg) or a vehicle control via intravenous or intraperitoneal injection at regular intervals (e.g., every 2 or 3 days).

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[1][7]

Conclusion

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (S3I-201/NSC 74859) is a well-characterized inhibitor of the STAT3 signaling pathway with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models. Its mechanism of action, primarily through the inhibition of STAT3 dimerization and DNA binding, makes it a valuable research tool for studying STAT3-mediated processes and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its covalent binding properties and optimization of its selectivity and potency are areas of ongoing research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. apexbt.com [apexbt.com]

- 7. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. S3I-201 (NSC74859, S31-201) | STAT3 inhibitor | Probechem Biochemicals [probechem.com]

- 11. | BioWorld [bioworld.com]

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Abstract

This technical guide outlines a proposed synthetic pathway for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a molecule of interest for researchers in drug development. The synthesis involves a two-stage process: the preparation of a key intermediate, 4-amino-N-(2-pyridinyl)benzenesulfonamide, followed by its reaction with 2,3-dichloro-1,4-naphthoquinone. This document provides detailed experimental protocols derived from established methodologies for analogous compounds, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically divided into two primary stages:

-

Stage 1: Synthesis of the Sulfonamide Intermediate. This involves the formation of 4-amino-N-(2-pyridinyl)benzenesulfonamide. A common route to such compounds is the reaction of a suitably protected aminobenzenesulfonyl chloride with 2-aminopyridine, followed by deprotection.

-

Stage 2: Coupling Reaction. The synthesized sulfonamide intermediate is then coupled with 2,3-dichloro-1,4-naphthoquinone to yield the final product. This reaction is a nucleophilic substitution of one of the chlorine atoms on the naphthoquinone ring by the amino group of the sulfonamide.

A schematic representation of this proposed pathway is provided below.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar sulfonamide and naphthoquinone derivatives.

Stage 1: Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide

This stage is a two-step process involving the initial formation of an acetamido-protected intermediate, followed by deprotection to yield the desired amine.

Step 1: Synthesis of 4-Acetamido-N-(2-pyridinyl)benzenesulfonamide

This procedure is adapted from the general synthesis of sulfonamides.

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in pyridine.

-

Addition of Sulfonyl Chloride: Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up: Upon completion, the mixture is poured into ice water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis of 4-Acetamido-N-(2-pyridinyl)benzenesulfonamide

-

Reaction Setup: The acetamido-protected intermediate is suspended in an aqueous solution of hydrochloric acid.

-

Reaction Conditions: The mixture is heated under reflux.

-

Work-up: After cooling, the solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the free amine.

-

Purification: The product, 4-amino-N-(2-pyridinyl)benzenesulfonamide, is collected by filtration, washed with water, and dried.

Stage 2: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

This protocol is based on the reaction of 2,3-dichloro-1,4-naphthoquinone with anilines[1].

-

Reaction Setup: In a suitable flask, dissolve 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide in ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux.

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with ethanol and can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,3-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | 227.05 | Yellow solid |

| 4-Amino-N-(2-pyridinyl)benzenesulfonamide | C₁₁H₁₁N₃O₂S | 249.29 | Solid |

| 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide | C₂₁H₁₄ClN₃O₄S | 439.9 | Not available |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.

Conclusion

The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be achieved through a straightforward, two-stage synthetic route. The protocols outlined in this guide, based on well-established chemical transformations, provide a solid foundation for the successful laboratory preparation of this compound. Further optimization of reaction conditions may be necessary to maximize yields and purity. The characterization of the final product using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis will be crucial to confirm its identity and purity.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the predicted biological activity of the novel chemical entity, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its National Cancer Institute designation, NSC45382. While direct experimental data for this specific compound is not publicly available, its structural motifs—a chloro-substituted 1,4-naphthoquinone core linked to a pyridinyl-benzenesulfonamide moiety—strongly suggest a high potential for significant biological activity. This document provides an in-depth analysis based on established structure-activity relationships (SAR) of closely related analogs, focusing on potential anticancer and enzyme inhibitory activities. Detailed experimental protocols and hypothetical signaling pathways are presented to guide future research and drug development efforts.

Predicted Biological Activities and Rationale

The chemical architecture of NSC45382 combines two pharmacophores with well-documented biological effects: the 1,4-naphthoquinone and the benzenesulfonamide groups. This unique combination suggests two primary areas of potential therapeutic application: anticancer and carbonic anhydrase inhibition.

Anticancer Activity: The 1,4-naphthoquinone scaffold is a common feature in numerous natural and synthetic compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] The presence of a chlorine atom at the 3-position of the naphthoquinone ring is a key structural feature often associated with enhanced biological activity.[4] It is hypothesized that this moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells. Furthermore, the planar naphthoquinone ring can intercalate with DNA, disrupting replication and transcription.

Carbonic Anhydrase Inhibition: The benzenesulfonamide group is a classic zinc-binding pharmacophore found in a wide range of carbonic anhydrase (CA) inhibitors.[5][6] CAs are a family of metalloenzymes that play crucial roles in pH regulation, and their overexpression in various tumors is linked to cancer progression and metastasis. Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drug development. The N-(2-pyridinyl) substituent on the sulfonamide moiety can influence the binding affinity and selectivity towards different CA isoforms.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential potency of NSC45382, the following table summarizes the biological activity of structurally analogous compounds found in the literature.

| Compound Class | Compound/Analog | Target/Cell Line | Activity (IC50/GI50/KI) | Reference |

| 1,4-Naphthoquinone Derivatives | Alkannin | MDA-MB-468 Breast Cancer | 0.63 µM | [2] |

| Alkannin | MCF-7 Breast Cancer | 0.42 µM | [2] | |

| Juglone | MDA-MB-468 Breast Cancer | 5.63 µM | [2] | |

| 1,4-naphthoquinone-2,3-bis-sulfide analog | UACC62 Melanoma | 6.5–10 µM | [7] | |

| 1,4-naphthoquinone-2,3-bis-sulfide analog | PC3 Prostate Cancer | 5.51–8.53 µM | [7] | |

| Benzenesulfonamide Derivatives | Anthraquinone-based benzenesulfonamide (Compound 5c) | hCA IX | KI = 8.9 nM | [5] |

| Anthraquinone-based benzenesulfonamide (Compound 5c) | hCA II | KI = 98.6 nM | [5] | |

| N-acylsulfonamide (Tasisulam) | Various Tumor Cell Lines | Clinically Investigated | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations.

-

The cells are treated with the compound dilutions and incubated for 48-72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the compound induces apoptosis in cancer cells.

-

Methodology:

-

Cancer cells are treated with the compound at its IC50 concentration for 24-48 hours.

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Carbonic Anhydrase Inhibition Assay

1. Stopped-Flow CO2 Hydration Assay

-

Objective: To measure the inhibitory activity of the compound against various human carbonic anhydrase (hCA) isoforms.

-

Methodology:

-

The assay is performed using a stopped-flow instrument to measure the kinetics of the hCA-catalyzed CO2 hydration reaction.

-

The reaction is initiated by mixing a solution of the hCA isoenzyme with a CO2-saturated solution in a buffered environment containing a pH indicator (e.g., phenol red).

-

The change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.

-

The initial rates of the reaction are measured in the presence and absence of various concentrations of the inhibitor compound.

-

The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The KI is then calculated using the Cheng-Prusoff equation.

-

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways and experimental workflows based on the predicted activities of the compound.

Caption: Hypothetical anticancer mechanism of NSC45382.

Caption: Experimental workflow for CA inhibition assay.

Conclusion

While further empirical studies are imperative, the structural characteristics of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide provide a strong foundation for predicting its biological activities. The confluence of the 1,4-naphthoquinone and benzenesulfonamide pharmacophores suggests a promising dual-action potential as an anticancer agent and a carbonic anhydrase inhibitor. The methodologies and hypothetical pathways detailed in this guide are intended to serve as a comprehensive resource for researchers embarking on the investigation of this and structurally related compounds, with the ultimate goal of advancing novel therapeutics.

References

- 1. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrids of 1,4-Naphthoquinone with Thymidine Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]

- 7. researchgate.net [researchgate.net]

Target Identification of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the target identification of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Based on its structural characteristics, this compound is hypothesized to be a modulator of the spliceosome, a critical cellular machinery for gene expression. This guide provides a detailed roadmap for researchers to investigate this hypothesis, focusing on the identification of Splicing Factor 3B Subunit 1 (SF3B1) as a potential target. The methodologies described herein are based on established protocols for known SF3B1 inhibitors, such as Pladienolide B, E7107, and H3B-8800, and are designed to provide a robust framework for target validation and characterization.

Introduction

The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a synthetic small molecule with potential therapeutic applications. Its complex chemical structure suggests possible interactions with specific cellular proteins, thereby modulating their function. A key approach in modern drug discovery is the identification of these molecular targets to understand the mechanism of action and to guide further development.

Mutations and dysregulation of the spliceosome, particularly the SF3B1 subunit, are implicated in various cancers.[1] This makes SF3B1 an attractive target for anticancer therapies.[1] Small molecule inhibitors of SF3B1 have shown promise in preclinical and clinical studies.[2][3] This guide provides a systematic approach to determine if 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a novel SF3B1 inhibitor.

Target Identification Workflow

The process of identifying the molecular target of a novel compound involves a multi-faceted approach, starting from broad, unbiased screening to specific, targeted validation assays.

Experimental Protocols

Affinity Purification-Mass Spectrometry

This technique is used to identify proteins that directly bind to the compound of interest.

Protocol:

-

Immobilization of the Compound:

-

Synthesize an analog of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide containing a linker for covalent attachment to a solid support (e.g., Sepharose beads).

-

Couple the analog to the activated beads according to the manufacturer's protocol.

-

-

Cell Lysis and Protein Extraction:

-

Culture cells (e.g., a cancer cell line with known SF3B1 mutations like K562) to 80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-immobilized beads.

-

As a negative control, incubate lysate with beads that have not been coupled to the compound.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive binder or by changing the buffer conditions (e.g., pH or salt concentration).

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm. Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential binding partners.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify direct target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Treatment:

-

Culture cells to a high density.

-

Treat the cells with either the vehicle (DMSO) or a range of concentrations of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blotting:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for SF3B1.

-

Quantify the band intensities to determine the melting curve of SF3B1 in the presence and absence of the compound. A shift in the melting curve indicates direct binding.

-

In Vitro Splicing Assay

This assay directly measures the effect of the compound on the splicing of a pre-mRNA substrate in a cell-free system.

Protocol:

-

Preparation of Nuclear Extract:

-

Isolate nuclei from a suitable cell line (e.g., HeLa cells).

-

Prepare a splicing-competent nuclear extract.

-

-

In Vitro Transcription of Pre-mRNA Substrate:

-

Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons using in vitro transcription.

-

-

Splicing Reaction:

-

Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and either the vehicle or the test compound at various concentrations.

-

Incubate the reactions at 30°C for a specified time.

-

-

RNA Analysis:

-

Extract the RNA from the reactions.

-

Analyze the RNA by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Inhibition of splicing will result in an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA product and lariat intron intermediate.

-

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compound on cell proliferation and survival.

Protocol:

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the compound.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 72 hours).

-

-

Viability Measurement:

-

Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest, a common effect of splicing inhibitors.[4]

Protocol:

-

Cell Treatment:

-

Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

-

Cell Fixation and Staining:

-

Flow Cytometry:

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

-

Apoptosis Assay

This assay determines if the compound induces programmed cell death.

Protocol:

-

Cell Treatment:

-

Treat cells with the compound at its IC50 concentration.

-

-

Staining:

-

Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD.[6]

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantitative Data Summary

The following tables present hypothetical but representative data for a novel SF3B1 inhibitor, based on published data for known inhibitors.

Table 1: In Vitro Activity

| Assay | Metric | Value |

| SF3B1 Binding (Competitive) | IC50 | 50 nM |

| In Vitro Splicing Inhibition | IC50 | 100 nM |

Table 2: Cellular Activity in SF3B1-Mutant vs. Wild-Type Cells

| Cell Line | Genotype | Cell Viability (IC50) | Apoptosis (% Annexin V+) |

| K562 | SF3B1 K700E | 15 nM | 60% |

| K562 | SF3B1 WT | 200 nM | 15% |

| PANC 05.04 | SF3B1 Mutant | 25 nM | 55% |

| PANC 03.27 | SF3B1 WT | >1 µM | <10% |

Data is illustrative and should be determined experimentally.

Signaling Pathway

The spliceosome is a large and dynamic molecular machine responsible for pre-mRNA splicing. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which recognizes the branch point sequence in the intron.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the target identification and characterization of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. By employing a combination of unbiased screening and targeted validation assays, researchers can confidently determine if this compound acts as a novel SF3B1 inhibitor. The detailed protocols and expected outcomes will aid in the design and execution of these experiments, ultimately contributing to a deeper understanding of the compound's mechanism of action and its potential for therapeutic development.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 6. youtube.com [youtube.com]

"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" in vitro studies

An In-Depth Technical Guide on the In Vitro Evaluation of Naphthoquinone-Based Benzenesulfonamides: A Case Study on 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide and Related Compounds

Introduction

The 1,4-naphthoquinone scaffold is a key pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. When coupled with a benzenesulfonamide moiety, another well-established pharmacophore in medicinal chemistry, the resulting hybrid molecules, such as 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, are of significant interest for drug discovery and development. This technical guide provides a framework for the in vitro evaluation of such compounds, drawing parallels from studies on similar molecular architectures.

Quantitative Data from In Vitro Studies of Related Naphthoquinone Sulfonamides

While specific data for the title compound is unavailable, studies on other novel 1,4-naphthoquinone-based sulfonamides have demonstrated significant cytotoxic activity against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values from representative studies, offering a benchmark for potential efficacy.

Table 1: In Vitro Cytotoxicity of Novel 1,4-Naphthoquinone-Sulfonamide Derivatives against Human Cancer Cell Lines

| Compound ID | HuCCA-1 (Cholangiocarcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | A549 (Lung Carcinoma) IC₅₀ (µM) | MOLT-3 (Acute Lymphoblastic Leukemia) IC₅₀ (µM) |

| Analog 36 | - | Potent | - | - |

| Analog 42 | - | Potent | - | - |

| Analog 38 | - | - | - | - |

| Etoposide | Standard | Standard | Standard | Standard |

| Data sourced from a study on novel 1,4-naphthoquinone-based sulfonamides, where open-chain analogs 36 and 42 were identified as the most potent compounds against the tested cell lines.[1][2] |

Table 2: In Vitro Cytotoxicity of Substituted 1,4-Naphthoquinones against Human Cancer Cell Lines

| Compound ID | HepG2 IC₅₀ (µM) | HuCCA-1 IC₅₀ (µM) | A549 IC₅₀ (µM) | MOLT-3 IC₅₀ (µM) |

| Compound 11 | 0.15 - 1.55 | 0.15 - 1.55 | 0.15 - 1.55 | 0.15 - 1.55 |

| Doxorubicin | Standard | Standard | Standard | Standard |

| This table highlights the potent and selective anticancer activity of compound 11, a substituted 1,4-naphthoquinone, against a panel of cancer cell lines.[3] |

Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key experiments typically employed in the in vitro assessment of novel anticancer compounds, based on protocols described for related naphthoquinone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: A panel of human cancer cell lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, MCF-7) and a normal cell line (e.g., peripheral blood mononuclear cells) are used.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

-

Procedure:

-

Cells are treated with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

-

The stained cells are then analyzed by flow cytometry.

-

-

Data Analysis: The flow cytometer distinguishes between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

-

Procedure:

-

Cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).

-

The cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal if the compound induces cell cycle arrest at a specific phase.

Visualization of Methodologies and Potential Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro screening and a hypothetical signaling pathway that could be investigated for naphthoquinone-based compounds.

Experimental Workflow

Caption: General workflow for in vitro screening of novel anticancer compounds.

Hypothetical Signaling Pathway

Caption: Hypothetical apoptosis induction pathway for a naphthoquinone-based compound.

Conclusion

While direct experimental data for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide remains to be published, the in vitro evaluation of structurally similar 1,4-naphthoquinone-based sulfonamides has revealed promising anticancer activity. The methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive in vitro studies for this and other related compounds. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by these novel chemical entities to fully understand their therapeutic potential.

References

- 1. Novel 1,4-naphthoquinone-based sulfonamides: Synthesis, QSAR, anticancer and antimalarial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Abstract

This document outlines the synthetic protocol for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. This protocol provides a detailed, step-by-step methodology suitable for researchers in organic synthesis and pharmaceutical sciences.

Reaction Scheme

The synthesis proceeds via a one-step nucleophilic aromatic substitution reaction. The amino group of 4-amino-N-(2-pyridinyl)benzenesulfonamide acts as a nucleophile, attacking one of the chlorinated carbon atoms of the 2,3-dichloro-1,4-naphthoquinone ring. This results in the displacement of a chloride ion and the formation of the desired N-substituted amino-naphthalenedione product, with the concomitant release of hydrogen chloride (HCl).

Experimental Protocol

This section provides a detailed methodology for the synthesis of the target compound.

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Dichloro-1,4-naphthoquinone | 117-80-6 | 227.05 | 0.454 g | 2.0 |

| 4-Amino-N-(2-pyridinyl)benzenesulfonamide | 144-83-2 | 249.29 | 0.50 g | 2.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - |

| Anhydrous Sodium Acetate | 127-09-3 | 82.03 | 0.33 g | 4.0 |

| Ethanol | 64-17-5 | 46.07 | 50 mL | - |

2.2. Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) equipment

2.3. Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-N-(2-pyridinyl)benzenesulfonamide (0.50 g, 2.0 mmol), 2,3-dichloro-1,4-naphthoquinone (0.454 g, 2.0 mmol), and anhydrous sodium acetate (0.33 g, 4.0 mmol).

-

Solvent Addition: Add glacial acetic acid (25 mL) to the flask.

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with continuous stirring for 4 hours. The sodium acetate is added to neutralize the HCl formed during the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to observe the consumption of the starting materials.

-

Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of cold ethanol. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with small portions of cold ethanol and then water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected melting point for the product is 285 °C.

Workflow and Diagrams

3.1. Synthesis Workflow

The overall experimental process is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis of the target compound.

3.2. Chemical Reaction Pathway

The diagram below illustrates the molecular transformation during the synthesis.

Caption: Chemical reaction pathway for the synthesis.

Application Notes and Protocols for the Analysis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Overview and Physicochemical Properties

Compound Name: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Molecular Formula: C₂₁H₁₄ClN₃O₄S Molecular Weight: 439.9 g/mol

This compound possesses chromophores within its 1,4-naphthoquinone and aromatic ring systems, making it amenable to UV-Vis spectrophotometric detection. The presence of nitrogen and sulfur atoms also makes it suitable for mass spectrometry-based detection. The proposed analytical methods will focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantification.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is proposed for the routine quantification and purity assessment of the target compound in bulk materials or simple formulations.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of the compound, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity. A PDA detector would be advantageous to monitor peak purity.

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% formic acid).

-

For unknown samples, dissolve and dilute them in the same manner to fall within the concentration range of the calibration curve.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, an LC-MS method is recommended.

Experimental Protocol:

-

Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

-

Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive ion mode is likely to be effective due to the presence of basic nitrogen atoms.

-

Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be employed.

-

SIM Ion (Illustrative): The protonated molecule [M+H]⁺ would have an m/z of approximately 440.0.

-

MRM Transitions (Illustrative): A precursor ion of m/z 440.0 would be selected, and characteristic product ions would be monitored. These would need to be determined experimentally by infusing a standard solution of the compound.

-

-

Source Parameters: These will need to be optimized for the specific instrument used and may include:

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~400 °C

-

Nebulizer Gas Flow: Instrument dependent

-

-

Data Presentation

The following table provides an illustrative summary of the expected quantitative data from the proposed analytical methods. These values are hypothetical and would need to be determined experimentally.

| Parameter | HPLC-UV (Proposed) | LC-MS (Proposed) |

| Retention Time (min) | ~7-9 | ~7-9 |

| Precursor Ion (m/z) [M+H]⁺ | N/A | 440.0 |

| Product Ions (m/z) | N/A | To be determined |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 ng/mL |

| Linearity (r²) | >0.999 | >0.995 |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of the target compound.

Logical Relationships in Method Development

This diagram shows the logical flow of decisions and components in developing an analytical method for the target compound.

Application Notes and Protocols for Cell-Based Assays of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the cellular characterization of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (hereinafter referred to as CNDB). CNDB belongs to a class of compounds containing a 1,4-naphthoquinone moiety, which is a structural feature of many molecules with established anticancer properties. The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of CNDB on cancer cell lines. These assays are fundamental in the preclinical evaluation of novel therapeutic candidates.

Hypothetical Mechanism of Action

Based on the known biological activities of structurally related 1,4-naphthoquinone and benzenesulfonamide derivatives, CNDB is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway. This is likely initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase cascades, and subsequent programmed cell death.

Disclaimer: The following data and signaling pathway are hypothetical and intended to serve as a guide for experimental design and data presentation. Actual results may vary and should be determined experimentally.

Data Presentation

The following tables summarize hypothetical quantitative data from key cell-based assays performed with CNDB on a human breast cancer cell line (e.g., MCF-7).

Table 1: Cytotoxicity of CNDB on MCF-7 Cells (MTT Assay)

| CNDB Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 85.2 | ± 5.1 |

| 5 | 62.7 | ± 3.8 |

| 10 | 48.9 | ± 4.2 |

| 25 | 25.1 | ± 3.1 |

| 50 | 10.3 | ± 2.5 |

Table 2: Apoptosis Induction by CNDB in MCF-7 Cells (Annexin V-FITC/PI Staining)

| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| CNDB (10 µM) | 45.8 ± 3.1 | 35.2 ± 2.5 | 19.0 ± 1.9 |

Table 3: Effect of CNDB on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |

| CNDB (10 µM) | 75.8 ± 3.8 | 12.3 ± 1.4 | 11.9 ± 1.3 |

Table 4: Caspase-3/7 Activity in MCF-7 Cells Treated with CNDB

| Treatment | Relative Caspase-3/7 Activity (Fold Change) | Standard Deviation |

| Vehicle Control | 1.0 | ± 0.1 |

| CNDB (10 µM) | 4.2 | ± 0.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5]

Materials:

-

96-well cell culture plates

-

MCF-7 cells (or other cancer cell line of choice)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CNDB stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of CNDB in complete medium.

-

Remove the medium from the wells and add 100 µL of the CNDB dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9]

Materials:

-

6-well cell culture plates

-

MCF-7 cells

-

Complete growth medium

-

CNDB stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat cells with CNDB at the desired concentration (e.g., 10 µM) for 24 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.[10][11][12][13][14]

Materials:

-

6-well cell culture plates

-

MCF-7 cells

-

Complete growth medium

-

CNDB stock solution

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.[15][16][17][18][19]

Materials:

-

White-walled 96-well plates

-

MCF-7 cells

-

Complete growth medium

-

CNDB stock solution

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate as described for the MTT assay.

-

Treat cells with CNDB for the desired time (e.g., 12 or 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure luminescence using a luminometer.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins involved in apoptosis.[20][21][22][23]

Materials:

-

6-well cell culture plates

-

MCF-7 cells

-

Complete growth medium

-

CNDB stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-